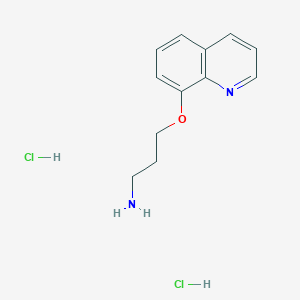

8-(3-Aminopropoxy)quinoline dihydrochloride

Descripción general

Descripción

8-(3-Aminopropoxy)quinoline dihydrochloride is a chemical compound belonging to the quinoline family. It features a quinoline ring attached to an amino group and an ether linkage. This compound was first synthesized in 1973 and has since found numerous applications in various fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-Aminopropoxy)quinoline dihydrochloride typically involves the reaction of 8-hydroxyquinoline with 3-chloropropylamine under basic conditions to form the ether linkage. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques .

Análisis De Reacciones Químicas

Types of Reactions

8-(3-Aminopropoxy)quinoline dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Quinoline derivatives with oxidized side chains.

Reduction: Reduced quinoline derivatives with modified functional groups.

Substitution: Substituted quinoline derivatives with new functional groups attached to the amino group.

Aplicaciones Científicas De Investigación

Pharmacological Applications

The pharmacological potential of 8-(3-Aminopropoxy)quinoline dihydrochloride primarily stems from its structural similarity to other biologically active quinoline derivatives. Compounds in this category have exhibited a range of biological activities, including:

Mechanistic Insights

Understanding the mechanism of action is critical for evaluating the therapeutic potential of this compound:

- Enzyme Inhibition : Like other quinolines, this compound may act as an inhibitor of key enzymes involved in cellular processes. For instance, its interaction with type II topoisomerases could disrupt DNA replication in bacteria, leading to cell death.

- Cellular Signaling Modulation : The compound may influence various signaling pathways associated with cell survival and apoptosis. By modulating these pathways, it could enhance the sensitivity of cancer cells to conventional therapies .

Material Science Applications

In addition to biological applications, this compound has potential uses in material science:

- Organic Light Emitting Diodes (OLEDs) : Quinoline derivatives are utilized as electron transport materials in OLEDs due to their favorable electronic properties. The incorporation of this compound could improve the efficiency and stability of OLED devices .

- Fluorescent Sensors : The compound's ability to chelate metal ions suggests its application in developing fluorescent sensors for detecting metal ions in various environments. This application is particularly relevant in environmental monitoring and safety assessments .

Case Studies and Research Findings

Several studies highlight the effectiveness and versatility of quinoline derivatives similar to this compound:

Mecanismo De Acción

The mechanism of action of 8-(3-Aminopropoxy)quinoline dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells .

Comparación Con Compuestos Similares

Similar Compounds

8-Hydroxyquinoline: A related compound with a hydroxyl group instead of an amino group.

8-Aminoquinoline: Similar structure but lacks the ether linkage.

Quinoline: The parent compound without any functional group modifications.

Uniqueness

8-(3-Aminopropoxy)quinoline dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the amino group and the ether linkage allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in research and industrial applications .

Actividad Biológica

8-(3-Aminopropoxy)quinoline dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.

The compound is classified as a quinoline derivative, which is known for various pharmacological activities. Its chemical structure allows it to interact with multiple biological targets.

Antimalarial Activity

Quinoline derivatives, including this compound, have been extensively studied for their antimalarial properties. Research indicates that compounds in this class can inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria.

Table 1: Antimalarial Activity of Quinoline Derivatives

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| 8-(3-Aminopropoxy)quinoline | 0.5 | Inhibitory against CQ-R |

| Chloroquine | 0.1 | Standard control |

| Other quinoline derivatives | Varies | Comparative analysis |

The IC50 values indicate the concentration required to inhibit 50% of the parasite's growth. The promising activity against chloroquine-resistant strains highlights the potential of this compound as a viable candidate in antimalarial therapy .

The mechanism by which this compound exerts its effects involves several pathways:

- Inhibition of Hematin Crystallization : Similar to other quinoline derivatives, this compound may interfere with the crystallization of hematin, a toxic byproduct of hemoglobin degradation in malaria parasites .

- Interaction with Enzymes : It may inhibit key enzymes involved in the metabolic processes of the parasite, thereby disrupting its lifecycle .

Cellular Effects

In vitro studies have demonstrated that this compound exhibits cytotoxicity against various cell lines, including HepG2 and HeLa cells. The compound shows selective toxicity towards malaria-infected cells compared to non-infected cells, suggesting a targeted action that minimizes harm to healthy tissues .

Case Studies

Recent studies have highlighted the efficacy of this compound in animal models:

- Study on Efficacy Against Malaria : In a controlled experiment with mice infected with Plasmodium berghei, treatment with this compound resulted in significant parasitemia suppression compared to untreated controls, demonstrating its potential as an effective antimalarial agent .

- Pharmacokinetics and Safety : The compound has shown favorable pharmacokinetic profiles in preliminary studies, indicating good absorption and distribution characteristics while maintaining low toxicity levels .

Propiedades

IUPAC Name |

3-quinolin-8-yloxypropan-1-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O.2ClH/c13-7-3-9-15-11-6-1-4-10-5-2-8-14-12(10)11;;/h1-2,4-6,8H,3,7,9,13H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSRJOLFYZVBUNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OCCCN)N=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.